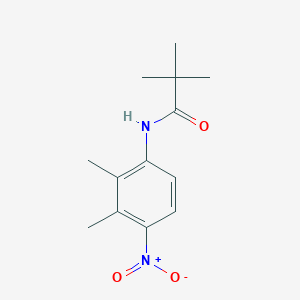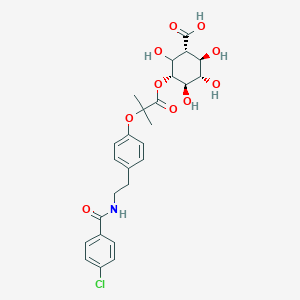
N-(2,3-Dimethyl-4-nitrophenyl)pivalamide
Descripción general
Descripción
N-(2,3-Dimethyl-4-nitrophenyl)pivalamide is a chemical compound with the molecular formula C13H18N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The N-(2,3-Dimethyl-4-nitrophenyl)pivalamide molecule contains a total of 36 bonds. There are 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Aplicaciones Científicas De Investigación
1. Energetic Studies
The enthalpies of formation of N,N-dimethyl derivatives of pivalamide, including N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, were studied for understanding the energetics of amides and alkenes. This research provides insights into the strain and resonance effects in these compounds (Abboud et al., 1995).
2. Synthesis and Characterization
The compound has been involved in studies for the synthesis of optically active derivatives. For instance, its role in the synthesis of nicardipine, a vertebral vasodilator, highlights its utility in creating biologically active molecules (Shibanuma et al., 1980).
3. Chemical Reactivity and Structure Analysis
Research on derivatives of pivalamide, including N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, involves studying their chemical reactivity, crystal structure, and molecular interactions. This includes examining the intermolecular N-H and O interactions and their effects on structural stabilization (Saeed et al., 2022).
4. Lithiation Reactions
The compound has been used in lithiation reactions, providing insights into chemical transformations and synthetic routes for complex molecules. These studies are crucial for developing new synthetic strategies in organic chemistry (Smith et al., 2010).
5. Biological Evaluation
Research involving N-(2,3-Dimethyl-4-nitrophenyl)pivalamide derivatives includes their biological evaluation against various enzymes. The compound's derivatives have shown enzyme inhibition activities, making them significant in the study of potential medicinal applications (Saeed et al., 2015).
6. Application in Organic Letters
The compound has been a part of studies producing dimeric nitrophenyl trans-epoxyamides, contributing to the field of organic chemistry and material science. This research is crucial for developing new materials and understanding molecular interactions (Chen et al., 2016).
Propiedades
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-9(2)11(15(17)18)7-6-10(8)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGAUXFPFOFRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650698 | |
| Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethyl-4-nitrophenyl)pivalamide | |
CAS RN |
1017789-45-5 | |
| Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)
